molecular formula C9H9N3O2S B7870335 2-(1h-Imidazol-1-yl)benzenesulfonamide

2-(1h-Imidazol-1-yl)benzenesulfonamide

Cat. No.: B7870335
M. Wt: 223.25 g/mol
InChI Key: PVZMUQOQLLVSKN-UHFFFAOYSA-N
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Description

2-(1h-Imidazol-1-yl)benzenesulfonamide is an organic compound that features both an imidazole ring and a benzenesulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a five-membered heterocycle containing two nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1h-Imidazol-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with imidazole. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures . The reaction mixture is then heated at reflux for a few hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization from solvents like 1,4-dioxane are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1h-Imidazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to sulfonic acids or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the sulfonamide group can produce sulfonic acids .

Scientific Research Applications

2-(1h-Imidazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1h-Imidazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound likely inhibits key enzymes or disrupts cellular processes essential for bacterial survival. The imidazole ring can interact with metal ions or other cofactors, affecting the function of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    2-(1h-Imidazol-1-yl)benzoic acid: This compound features a carboxylic acid group instead of a sulfonamide group.

    4-(1h-Imidazol-1-yl)benzenesulfonamide: This isomer has the imidazole ring attached at a different position on the benzene ring.

    1-(1h-Imidazol-1-yl)benzenesulfonamide: This compound has a different substitution pattern on the imidazole ring.

Uniqueness

2-(1h-Imidazol-1-yl)benzenesulfonamide is unique due to the specific positioning of the imidazole ring and the sulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-imidazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-15(13,14)9-4-2-1-3-8(9)12-6-5-11-7-12/h1-7H,(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZMUQOQLLVSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094671-87-0
Record name 2-(1H-imidazol-1-yl)benzene-1-sulfonamide
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